

# An In-depth Technical Guide to the Hazards and Toxicity of p-Dinitrosobenzene

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## Compound of Interest

Compound Name: 1,4-Dinitrosobenzene

Cat. No.: B086489

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This guide provides a comprehensive overview of the known hazards and toxicological profile of p-dinitrosobenzene (p-DNB), a reactive aromatic nitroso compound. Due to the limited availability of extensive toxicological data specifically for p-DNB, this document also incorporates information from structurally related compounds, such as nitrobenzene and dinitrobenzene, to provide a broader context for its potential hazards. All quantitative data is presented in structured tables, and key experimental methodologies are detailed based on standardized testing guidelines.

## Chemical and Physical Properties

p-Dinitrosobenzene (CAS No. 105-12-4) is a yellow crystalline solid. It is recognized for its high reactivity, which is foundational to both its industrial applications and its toxicological properties.

Property	Value	Reference
Molecular Formula	C6H4N2O2	[1]
Molecular Weight	136.11 g/mol	[1]
Melting Point	146.5°C	[2]
Boiling Point	259.7°C at 760 mmHg	[2]
Solubility	Sparingly soluble in water. Soluble in benzene.	[2]

## Hazards Identification and Classification

p-Dinitrosobenzene is classified as a hazardous substance with the potential for severe acute effects upon exposure. The primary hazard is associated with its ability to induce methemoglobinemia.

### GHS Classification

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Skin Corrosion/Irritation	1B	H314: Causes severe skin burns and eye damage

Source: European Chemicals Agency (ECHA) C&L Inventory[1]

### Other Hazards

- Explosive Risk: Aromatic nitro compounds may explode in the presence of a base and the explosive tendencies are increased by the presence of multiple nitro groups.[2] p-Dinitrosobenzene may explode under prolonged exposure to heat or fire.[2]
- Strong Oxidizing Agent: It can react vigorously with reducing agents.[2]

## Toxicological Data

The available quantitative toxicological data for p-dinitrosobenzene is limited. The primary and most well-documented toxic effect is the formation of methemoglobin in the blood.[1][3]

## Acute Toxicity

Endpoint	Value	Species	Route	Reference
LCLo	200 mg/m <sup>3</sup> /2H	Rat	Inhalation	[1][3]
LD50	940 mg/kg	Rat	Oral	[4]

LCLo (Lowest published lethal concentration) LD50 (Median lethal dose)

## Data from Structurally Related Compounds

To provide a broader understanding of potential toxicity, the following data for nitrobenzene are presented.

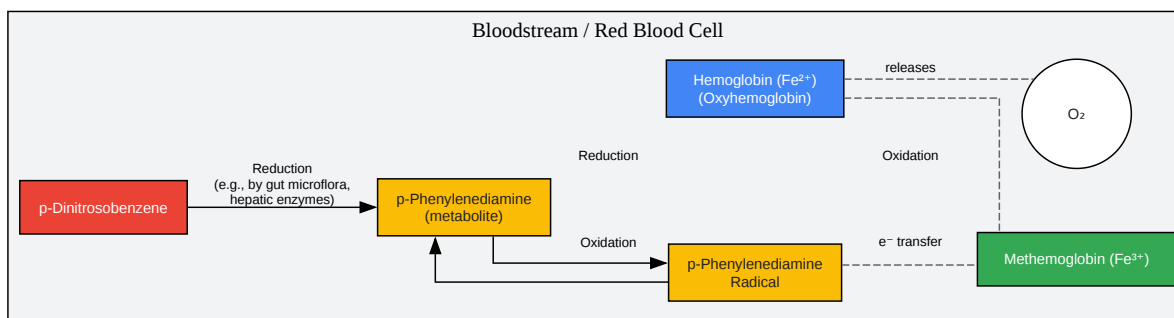
Compound	Endpoint	Value	Species	Route	Reference
Nitrobenzene	LD50	349 mg/kg	Rat	Oral	[5]
Nitrobenzene	LD50	2100 mg/kg	Rat	Dermal	[5]
Nitrobenzene	LC50	556 ppm/4H	Rat	Inhalation	[5]

## Mechanism of Toxicity: Methemoglobin Formation

The principal toxic effect of p-dinitrosobenzene is methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe<sup>2+</sup>) to the ferric (Fe<sup>3+</sup>) state, rendering it unable to transport oxygen.[1][3] This process is thought to occur through a cyclic metabolic pathway.

## Signaling Pathway for Methemoglobin Formation

The following diagram illustrates the proposed metabolic activation of p-dinitrosobenzene and the subsequent redox cycling that leads to methemoglobin formation. This pathway is based on the known mechanisms for aromatic nitro and amino compounds.[6]



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Caption: Metabolic reduction of p-dinitrosobenzene and subsequent redox cycling leading to hemoglobin oxidation.

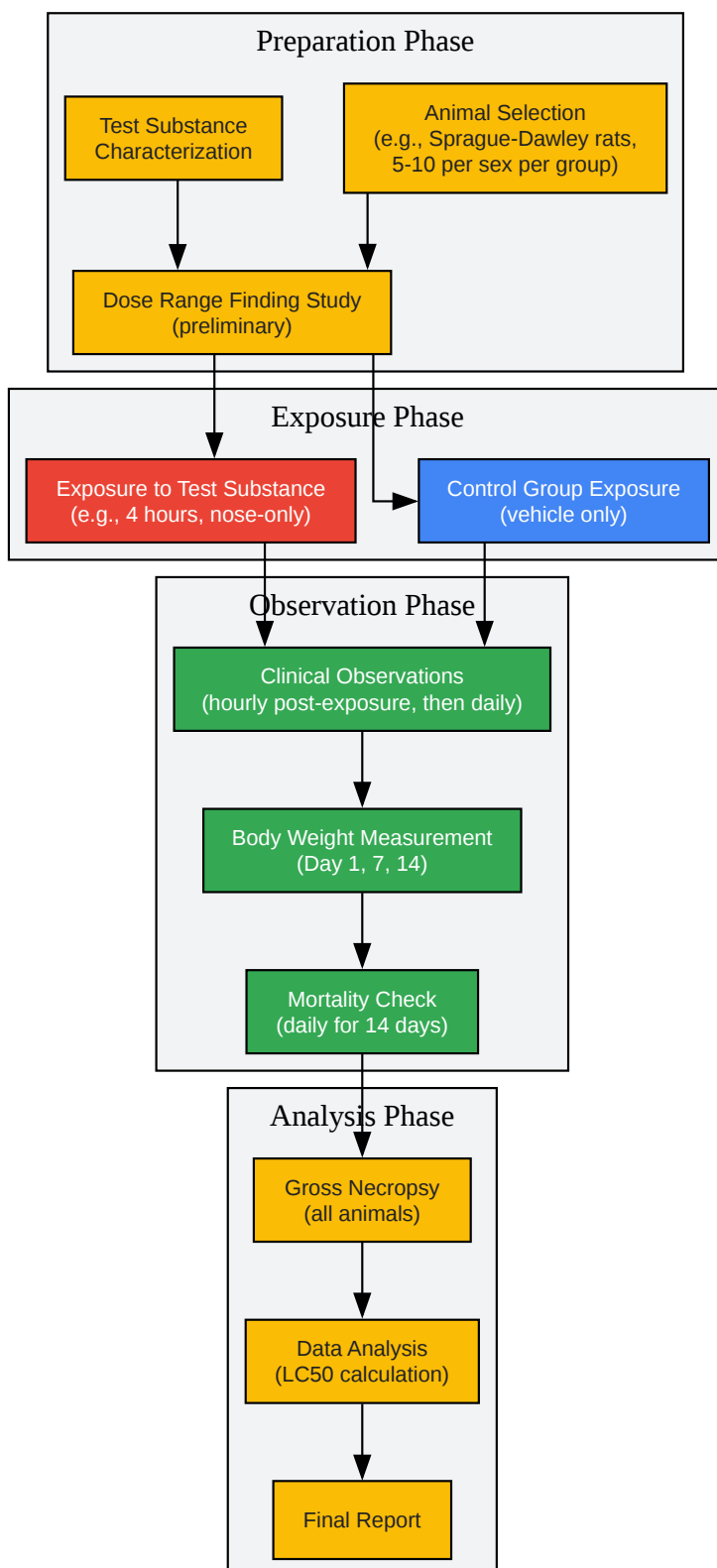
## Experimental Protocols

Detailed experimental protocols for the specific toxicity studies on p-dinitrosobenzene are not readily available in the public domain. However, toxicological testing is highly regulated and follows standardized guidelines. The methodologies outlined by the Organisation for Economic Co-operation and Development (OECD) are globally recognized.

### Protocol for Acute Inhalation Toxicity (Based on OECD Guideline 403)

This protocol describes a standardized procedure for assessing the acute toxicity of a substance when administered by inhalation.

To determine the median lethal concentration (LC<sub>50</sub>) and to identify other acute toxic effects of a substance following a short-term inhalation exposure.



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Caption: A generalized workflow for an acute inhalation toxicity study based on OECD Guideline 403.

- **Test Animals:** Young adult rats (e.g., Sprague-Dawley strain) are typically used. Animals are randomized into control and treatment groups.
- **Exposure System:** Exposure is conducted in inhalation chambers, preferably using a nose-only or head-only system to minimize dermal and oral exposure.
- **Concentrations:** At least three concentrations of the test substance, plus a vehicle control group, are used. Concentrations are selected to produce a range of toxic effects, including mortality.
- **Exposure Duration:** A standard exposure duration is 4 hours.
- **Observations:** Animals are observed for clinical signs of toxicity frequently during and after exposure, and then daily for at least 14 days. Body weights are recorded before exposure and at regular intervals during the observation period.
- **Pathology:** All animals (including those that die during the test) undergo a gross necropsy at the end of the observation period.
- **Data Analysis:** The LC50 is calculated using appropriate statistical methods (e.g., probit analysis).

## Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Specific data on the genotoxicity, carcinogenicity, and reproductive toxicity of p-dinitrosobenzene are not available in the peer-reviewed literature. Therefore, an assessment of these endpoints relies on data from related nitroaromatic compounds and standardized testing protocols.

### Genotoxicity

- **Ames Test:** Studies on various nitrobenzene derivatives have shown mixed results in the *Salmonella typhimurium* (Ames) test. Some nitroaromatic compounds are mutagenic, often

requiring metabolic activation.[7][8] For example, substances with nitro groups in the meta- or para-position have been reported to be mutagenic.[7]

- **In Vivo Genotoxicity:** In vivo assays, such as the micronucleus test in rodents, are used to assess chromosomal damage. Some dinitrobenzene isomers have been shown to be genotoxic in vivo.[9]

## Carcinogenicity

Long-term (e.g., 2-year) carcinogenicity bioassays in rodents are the standard for assessing the carcinogenic potential of a chemical. Such studies for p-dinitrosobenzene have not been identified. The National Toxicology Program (NTP) conducts such bioassays on selected chemicals.[10] Given that some nitroaromatic compounds are classified as potential carcinogens, and p-dinitrosobenzene's reactive nature, a potential for carcinogenicity cannot be ruled out without specific studies.

## Reproductive and Developmental Toxicity

Standardized tests, such as those described in OECD Guidelines 421 (Reproduction/Developmental Toxicity Screening Test) and 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test), are used to evaluate the potential for adverse effects on fertility and development.[11] These studies involve dosing animals before mating, during gestation, and through lactation to assess effects on parental animals and their offspring.[11] No such studies have been identified for p-dinitrosobenzene.

## Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion)

Specific toxicokinetic data for p-dinitrosobenzene is scarce. However, based on the properties of related compounds like nitrobenzene, the following can be inferred:

- **Absorption:** As a small, lipophilic molecule, p-dinitrosobenzene is likely to be absorbed through inhalation, dermal contact, and ingestion.[12] Human case reports of nitrobenzene poisoning confirm absorption via these routes.[2][13][14]

- **Distribution:** Following absorption, it is expected to distribute throughout the body. Nitrobenzene has been shown to distribute to adipose tissue, liver, and kidneys.[12]
- **Metabolism:** The primary toxicologically relevant metabolic pathway is likely the reduction of the nitroso groups. This can be carried out by enzymes in the liver and by gut microflora.[12] [15] This reduction is a key step in the formation of the metabolites that cause methemoglobinemia.
- **Excretion:** Metabolites are expected to be excreted primarily in the urine, likely after conjugation with glucuronic acid or sulfate.[12]

## Conclusion

p-Dinitrosobenzene is a hazardous chemical with significant acute toxicity, primarily manifesting as methemoglobinemia. It is also classified as causing severe skin burns and eye damage. While quantitative data on its toxicity are limited, the available information, supplemented by data from structurally related compounds, indicates a need for stringent safety precautions during handling. Further research is required to fully characterize its genotoxic, carcinogenic, and reproductive hazards. The experimental protocols and signaling pathways described in this guide provide a framework for understanding and further investigating the toxicology of this compound.

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